Hexadecanoic acid;octadeca-9,12-dienoic acid;octadecanoic acid;octadec-9-enoic acid
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Overview
Description
Hexadecanoic acid, octadeca-9,12-dienoic acid, octadecanoic acid, and octadec-9-enoic acid are fatty acids commonly found in nature These compounds are integral components of various biological systems and have significant industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
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Hexadecanoic Acid (Palmitic Acid)
Saponification of Palm Oil: Palmitic acid is primarily produced through the saponification of palm oil.
Hydrogenation of Vegetable Oils: Another method involves the hydrogenation of unsaturated fatty acids present in vegetable oils, converting them into saturated fatty acids like palmitic acid.
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Octadeca-9,12-dienoic Acid (Linoleic Acid)
Extraction from Plant Oils: Linoleic acid is commonly extracted from plant oils such as sunflower, safflower, and soybean oils.
Chemical Synthesis: Linoleic acid can also be synthesized through the catalytic hydrogenation of linolenic acid, followed by isomerization to obtain the desired cis,cis-configuration.
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Octadecanoic Acid (Stearic Acid)
Hydrogenation of Vegetable Oils: Stearic acid is produced by the hydrogenation of unsaturated fatty acids in vegetable oils.
Fractional Distillation: Stearic acid can also be obtained through the fractional distillation of animal fats and vegetable oils.
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Octadec-9-enoic Acid (Oleic Acid)
Extraction from Olive Oil: Oleic acid is predominantly extracted from olive oil.
Chemical Synthesis: Oleic acid can be synthesized through the partial hydrogenation of linoleic acid, resulting in the formation of a single double bond at the 9th carbon position.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Hexadecanoic Acid: Undergoes oxidation to form palmitic acid derivatives, such as palmitic acid hydroperoxide.
Octadeca-9,12-dienoic Acid: Oxidizes to form hydroperoxides and epoxides, which can further decompose into aldehydes and ketones.
Octadecanoic Acid: Resistant to oxidation due to the absence of double bonds.
Octadec-9-enoic Acid: Oxidizes to form oleic acid hydroperoxide and other oxidation products.
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Reduction
Hexadecanoic Acid: Can be reduced to hexadecanol using reducing agents like lithium aluminum hydride.
Octadeca-9,12-dienoic Acid: Reduced to stearic acid through catalytic hydrogenation.
Octadecanoic Acid: Can be reduced to octadecanol using reducing agents.
Octadec-9-enoic Acid: Reduced to stearic acid through catalytic hydrogenation.
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Substitution
Hexadecanoic Acid: Undergoes esterification with alcohols to form esters.
Octadeca-9,12-dienoic Acid: Reacts with halogens to form halogenated derivatives.
Octadecanoic Acid: Undergoes esterification to form esters.
Octadec-9-enoic Acid: Reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ozone .
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or nickel catalysts .
Substitution: Common reagents include alcohols for esterification and halogens for halogenation reactions .
Major Products
Hexadecanoic Acid: Palmitic acid derivatives, hexadecanol, and esters.
Octadeca-9,12-dienoic Acid: Linoleic acid hydroperoxides, stearic acid, and halogenated derivatives.
Octadecanoic Acid: Stearic acid derivatives, octadecanol, and esters.
Octadec-9-enoic Acid: Oleic acid hydroperoxides, stearic acid, and halogenated derivatives.
Scientific Research Applications
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Chemistry
Hexadecanoic Acid: Used as a precursor in the synthesis of surfactants, lubricants, and cosmetics.
Octadeca-9,12-dienoic Acid: Utilized in the production of biodegradable polymers and as a precursor for the synthesis of bioactive compounds.
Octadecanoic Acid: Employed in the manufacture of candles, soaps, and cosmetics.
Octadec-9-enoic Acid: Used in the production of soaps, detergents, and as a lubricant.
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Biology
Hexadecanoic Acid: Plays a role in cell membrane structure and function.
Octadeca-9,12-dienoic Acid: Essential for human health, involved in cell signaling and inflammation regulation.
Octadecanoic Acid: Involved in energy storage and cell membrane structure.
Octadec-9-enoic Acid: Important for cell membrane fluidity and signaling.
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Medicine
Hexadecanoic Acid: Investigated for its anti-inflammatory and antimicrobial properties.
Octadeca-9,12-dienoic Acid: Studied for its potential in reducing cardiovascular diseases and inflammation.
Octadecanoic Acid: Explored for its role in skin health and wound healing.
Octadec-9-enoic Acid: Researched for its benefits in lowering cholesterol levels and improving heart health.
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Industry
Hexadecanoic Acid: Used in the production of soaps, detergents, and cosmetics.
Octadeca-9,12-dienoic Acid: Utilized in the manufacture of paints, coatings, and adhesives.
Octadecanoic Acid: Employed in the production of rubber, plastics, and textiles.
Octadec-9-enoic Acid: Used in the production of lubricants, emulsifiers, and surfactants.
Mechanism of Action
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Hexadecanoic Acid
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Octadeca-9,12-dienoic Acid
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Octadecanoic Acid
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Octadec-9-enoic Acid
Mechanism: Regulates cell membrane fluidity and signaling.
Comparison with Similar Compounds
- **Hexadecanoic
Properties
Molecular Formula |
C70H134O8 |
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Molecular Weight |
1103.8 g/mol |
IUPAC Name |
hexadecanoic acid;octadeca-9,12-dienoic acid;octadecanoic acid;octadec-9-enoic acid |
InChI |
InChI=1S/C18H36O2.C18H34O2.C18H32O2.C16H32O2/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20);6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18) |
InChI Key |
UAKWPJAYOBUUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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